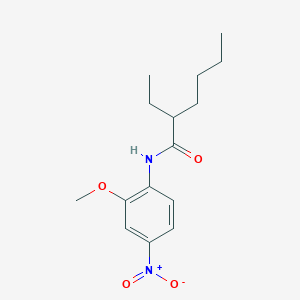
2-ethyl-N-(2-methoxy-4-nitrophenyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-N-(2-methoxy-4-nitrophenyl)hexanamide is an organic compound with the molecular formula C15H23NO3 This compound is characterized by the presence of an ethyl group, a methoxy group, and a nitrophenyl group attached to a hexanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-N-(2-methoxy-4-nitrophenyl)hexanamide typically involves the reaction of 2-methoxy-4-nitroaniline with 2-ethylhexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-N-(2-methoxy-4-nitrophenyl)hexanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is commonly used for the reduction of the nitro group.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-ethyl-N-(2-formyl-4-nitrophenyl)hexanamide or 2-ethyl-N-(2-carboxy-4-nitrophenyl)hexanamide.
Reduction: Formation of 2-ethyl-N-(2-methoxy-4-aminophenyl)hexanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethyl-N-(2-methoxy-4-nitrophenyl)hexanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethyl-N-(2-methoxy-4-nitrophenyl)hexanamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by influencing its binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-N-(2-methoxy-5-nitrophenyl)hexanamide
- 2-Ethyl-N-(2-methoxyphenyl)hexanamide
- 2-Ethyl-N-(2-nitrophenyl)hexanamide
Uniqueness
2-Ethyl-N-(2-methoxy-4-nitrophenyl)hexanamide is unique due to the specific positioning of the methoxy and nitro groups on the phenyl ring. This unique arrangement can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups can result in unique electronic properties that are valuable in various applications.
Properties
Molecular Formula |
C15H22N2O4 |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
2-ethyl-N-(2-methoxy-4-nitrophenyl)hexanamide |
InChI |
InChI=1S/C15H22N2O4/c1-4-6-7-11(5-2)15(18)16-13-9-8-12(17(19)20)10-14(13)21-3/h8-11H,4-7H2,1-3H3,(H,16,18) |
InChI Key |
KZDTZTPNXYAAFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















